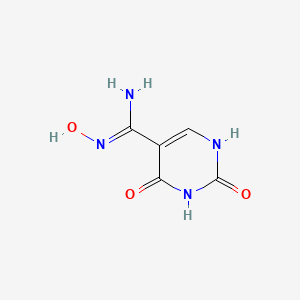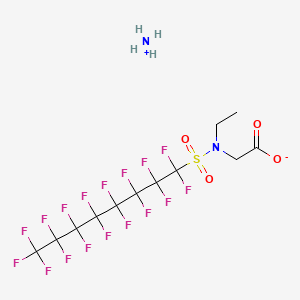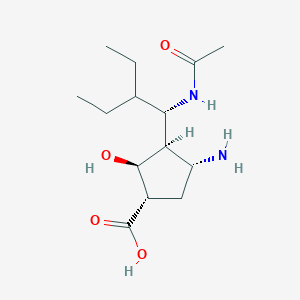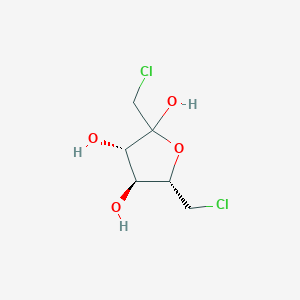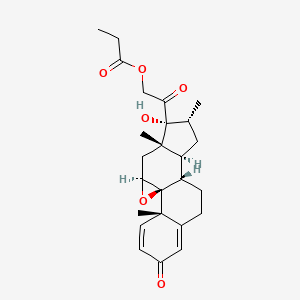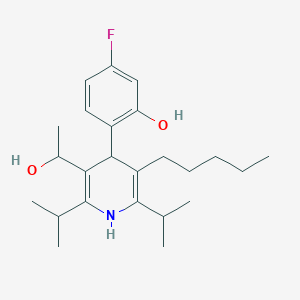
5-Fluoropentyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropentyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are sulfur-containing compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a fluoropentyl group attached to a thiocyanate moiety, which imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropentyl thiocyanate typically involves the reaction of 5-fluoropentyl bromide with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The general reaction scheme is as follows:
5-Fluoropentyl bromide+Potassium thiocyanate→5-Fluoropentyl thiocyanate+Potassium bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoropentyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium iodide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halides and hydroxides.
Aplicaciones Científicas De Investigación
5-Fluoropentyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Fluoropentyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the fluoropentyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoropentyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a thiocyanate group.
5-Fluoropentyl bromide: Precursor in the synthesis of 5-Fluoropentyl thiocyanate.
5-Fluoropentyl chloride: Another halogenated analog used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both a fluoropentyl group and a thiocyanate group, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
661-18-7 |
|---|---|
Fórmula molecular |
C6H10FNS |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
5-fluoropentyl thiocyanate |
InChI |
InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |
Clave InChI |
QHACRDBQKDNTBY-UHFFFAOYSA-N |
SMILES canónico |
C(CCF)CCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


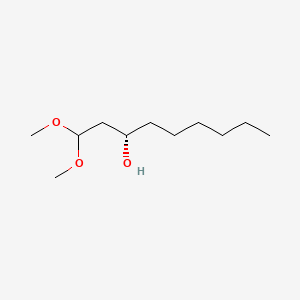
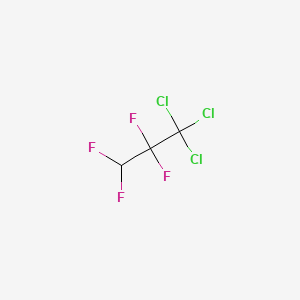

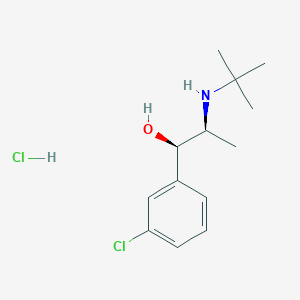

![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)

